4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
“4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C16H14N2OS . It has a molecular weight of 282.36 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “this compound”, can be achieved through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure Studies : The compound has been analyzed through X-ray diffraction studies, revealing specific crystal structures and stabilization mechanisms. For instance, a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been structurally characterized, highlighting the importance of hydrogen bonds and π···π interactions in stabilization (Sharma et al., 2016).
Heterocyclic Synthesis : Research has focused on synthesizing heterocyclic compounds using similar structures. For example, thiophenylhydrazonoacetates were synthesized for the creation of various derivatives, which is indicative of the versatility of similar compounds in synthesizing diverse molecular structures (Mohareb et al., 2004).
Chemical Reactivity : Studies have examined the reactivity of compounds with similar structures towards different nucleophiles, which is crucial for understanding the chemical properties and potential applications in various fields (Younes et al., 2020).
Application in Sensing and Detection
- Colorimetric Sensing : Certain derivatives of this compound exhibit color change in response to specific stimuli, such as fluoride anions. This characteristic is significant for the development of sensory applications, particularly in detecting environmental and biological analytes (Younes et al., 2020).
Potential Biological Applications
Antimicrobial Activity : Some related compounds have been synthesized and tested for antimicrobial activity. This indicates potential applications in developing new antibiotic or antibacterial drugs (Arora et al., 2013).
Drug Precursor Synthesis : The compound's framework is used in the synthesis of complex molecules, which could have implications in pharmaceutical research, including the development of novel drugs (Ahmed, 2007).
Safety and Hazards
The safety data sheet for “4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGGMZTARRIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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